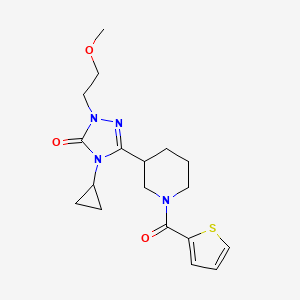

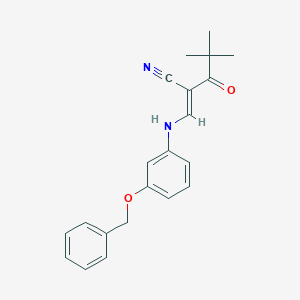

![molecular formula C24H19N5O3 B2418512 N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031591-47-5](/img/structure/B2418512.png)

N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a derivative of triazoloquinazoline . Triazoloquinazoline is a fused heterocyclic compound, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

Triazoloquinazoline is a fundamental fused heterocyclic compound that contains pharmacologically active triazole and quinazoline moieties . Triazole and quinazoline rings fused at different positions which occurs in various isomeric forms such as, 1,2,4-triazolo [1,5- c ]quinazoline, 1,2,4-triazolo [1,5- a ]quinazoline, 1,2,4-triazolo [4,3- c ]quinazoline, 1,2,4-triazolo [4,3- a ]quinazoline, etc .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazoline derivatives include aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications

Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors

A study by Raboisson et al. (2003) explored the potential of pyrazolo[1,5-a]-1,3,5-triazines, closely related to the chemical structure , as potent phosphodiesterase type 4 inhibitors. These compounds demonstrated significant isoenzyme selectivity and inhibited TNFalpha release from human mononuclear cells, suggesting a potential application in treating inflammatory diseases (Raboisson et al., 2003).

Synthesis and Antimicrobial Activities

Özyanik et al. (2012) focused on the synthesis of quinoline derivatives containing an azole nucleus, which includes structures similar to the compound . These derivatives exhibited good to moderate activity against a variety of microorganisms, suggesting their potential use as antimicrobial agents (Özyanik et al., 2012).

Tubulin Polymerization Inhibitors and Anticancer Activities

Driowya et al. (2016) synthesized a series of triazoloquinazolinone-based compounds, highlighting the anticancer potential of these molecules through their ability to inhibit tubulin polymerization. The study indicates that certain derivatives possess significant anticancer activity against a broad range of cancer cell lines, underscoring their potential as therapeutic agents (Driowya et al., 2016).

Antineurotic Activity and Acute Toxicity

A study by Danylchenko et al. (2016) conducted computer predictions and synthesized derivatives of triazoloquinazoline-8-carboxamides, identifying potential antineurotic activity. These compounds were considered for further investigation as slightly toxic or nontoxic substances, potentially beneficial for treating male reproductive and erectile dysfunction (Danylchenko et al., 2016).

Synthesis of [1,2,3]Triazolo[1,5-a]quinoline

Pokhodylo and Obushak (2019) developed a synthesis method for [1,2,3]Triazolo[1,5-a]quinoline, a structure related to the chemical compound . This study demonstrates the versatility of triazoloquinoline derivatives in synthetic chemistry, potentially leading to new pharmaceuticals or materials (Pokhodylo & Obushak, 2019).

Mechanism of Action

Target of Action

It is known that derivatives of [1,2,4]triazolo[1,5-c]quinazoline, a class to which hms3472n12 belongs, have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune responses.

Mode of Action

[1,2,4]triazolo[1,5-c]quinazolines are known to interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes.

Biochemical Pathways

Given its potential interaction with adenosine and benzodiazepine receptors, it may influence pathways related to neurotransmission, inflammation, and immune responses .

Pharmacokinetics

For instance, the presence of the triazole and quinazoline rings in the structure of HMS3472N12 suggests that it may have similar pharmacokinetic properties to other triazoloquinazolines .

Result of Action

Triazoloquinazolines are known to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . Therefore, HMS3472N12 may have similar effects.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O3/c1-32-18-10-7-15(8-11-18)14-25-23(30)17-9-12-19-20(13-17)29-22(26-24(19)31)21(27-28-29)16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGDZTRAJJIZBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

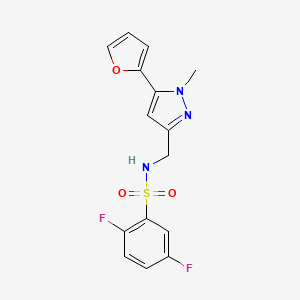

![2,5-dichloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2418431.png)

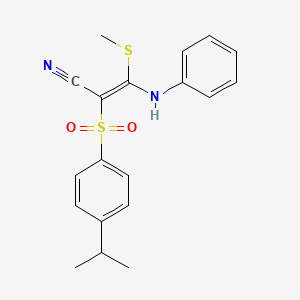

![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)

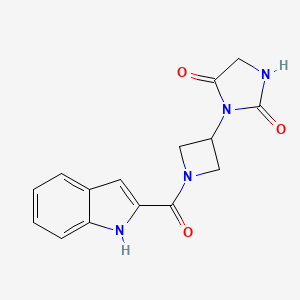

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)

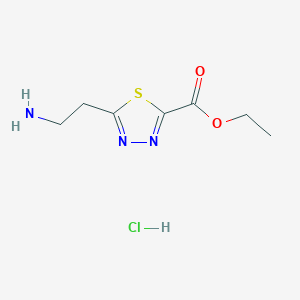

![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride](/img/structure/B2418445.png)

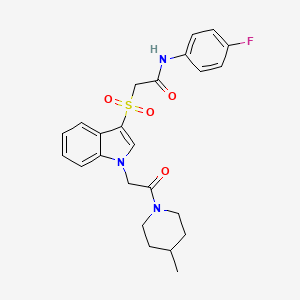

![6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2418451.png)